1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with dimethyl and trichloropropenyl substituents. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of nitrobenzenes, including this compound, often involves large-scale nitration processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly used for the reduction of the nitro group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the compound.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced nitrobenzenes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the trichloropropenyl substituent.
1,3-Dimethyl-2,4,5-trioxoimidazolidine: Contains different functional groups and exhibits different chemical properties
Uniqueness
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of the trichloropropenyl substituent, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .
Properties
CAS No. |
62798-86-1 |
---|---|
Molecular Formula |
C11H10Cl3NO2 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C11H10Cl3NO2/c1-6-3-8(15(16)17)4-7(2)9(6)5-10(12)11(13)14/h3-4H,5H2,1-2H3 |
InChI Key |
UIVFXKURTAALIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=C(Cl)Cl)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.